

Laidlomycin Propionate in Cattle: A Meta-Analysis of Efficacy Compared to Monensin

Author: BenchChem Technical Support Team. Date: December 2025

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A comprehensive meta-analysis of 17 individual studies reveals that **laidlomycin** propionate demonstrates notable advantages in key performance indicators for feedlot cattle when compared to the commonly used ionophore, monensin sodium. The analysis, encompassing data from 13,603 finishing steers, highlights statistically significant improvements in average daily gain and hot carcass weight for cattle supplemented with **laidlomycin** propionate.

This guide provides a detailed comparison of **laidlomycin** propionate and monensin sodium, presenting quantitative data from a major meta-analysis, outlining typical experimental protocols for evaluating ionophore efficacy, and illustrating the fundamental mechanism of action of these compounds in the bovine rumen. This information is intended for researchers, animal nutritionists, and professionals in the pharmaceutical and cattle industries.

Performance Data: Laidlomycin Propionate vs. Monensin Sodium

A meta-analysis conducted by Cernicchiaro et al. (2016) provides a robust comparison of the effects of **laidlomycin** propionate (LP) and monensin sodium (MS) on the performance of finishing steers in North America. The results, summarized in the table below, indicate that steers fed **laidlomycin** propionate showed significant increases in average daily gain, dry matter intake, and hot carcass weight.[1][2] Notably, there was no significant difference in feed efficiency between the two ionophores.[2]



Performance Metric	Laidlomycin Propionate vs. Monensin Sodium	p-value
Average Daily Gain (ADG)	+ 0.11 lb/day	< 0.01
Dry Matter Intake (DMI)	+ 0.64 lb/day	< 0.01
Feed Efficiency (Feed/Gain)	Equivalent	≥ 0.31
Hot Carcass Weight (HCW)	+ 11.82 lb	< 0.01

Data sourced from the meta-analysis by Cernicchiaro et al. (2016) as reported by Zoetis.[2]

These findings suggest that while both are effective ionophores, **laidlomycin** propionate may offer an advantage in promoting weight gain and achieving heavier carcasses in finishing cattle. [1][2]

Experimental Protocols for Ionophore Efficacy Trials

The studies included in the meta-analysis followed randomized controlled trial designs to ensure objectivity.[2] A typical experimental protocol for evaluating the efficacy of an ionophore like **laidlomycin** propionate in feedlot cattle involves the following key steps:

1. Animal Selection and Acclimation:

- A cohort of uniform steers or heifers (in terms of breed, age, and initial body weight) is selected.
- The cattle undergo an acclimation period to the basal diet and the feedlot environment to minimize stress and ensure consistent feed intake.

2. Treatment Groups:

- Animals are randomly assigned to different treatment groups. A common design includes:
 - A control group receiving the basal diet with no ionophore.
 - A treatment group receiving the basal diet supplemented with laidlomycin propionate at a specified concentration (e.g., 6 to 12 mg/kg of dry matter).[3]



 A treatment group receiving the basal diet supplemented with another ionophore, such as monensin sodium, for comparative analysis.

3. Diet and Feeding:

- The basal diet is formulated to meet or exceed the nutritional requirements for finishing cattle, typically a high-energy, high-concentrate ration.
- The ionophores are incorporated into the feed to ensure consistent daily intake.
- Feed is provided ad libitum, with daily feed offerings and refusals meticulously recorded to calculate dry matter intake.

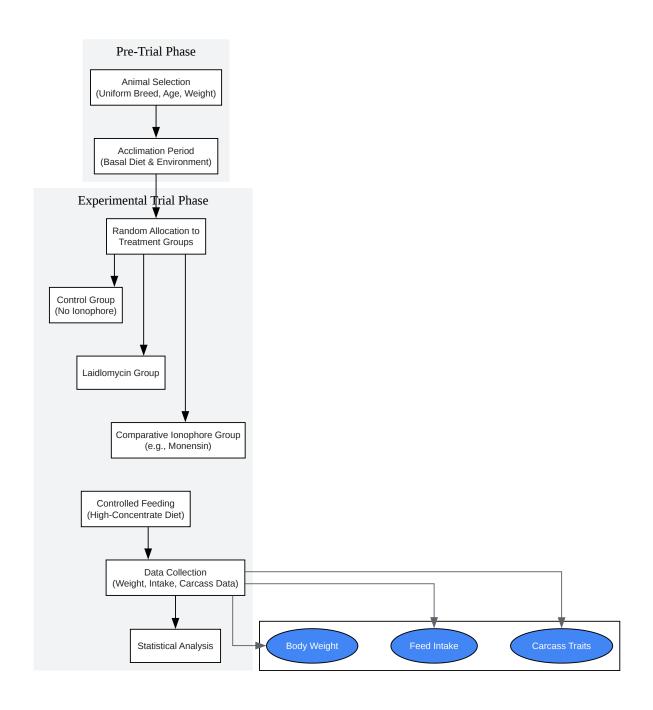
4. Data Collection:

- Individual animal weights are recorded at the beginning of the trial and at regular intervals (e.g., every 28 days) to calculate average daily gain.
- Carcass data, including hot carcass weight, yield grade, and quality grade, are collected after slaughter.[3]

5. Statistical Analysis:

 Performance and carcass data are statistically analyzed using appropriate models (e.g., analysis of variance) to determine the effects of the different ionophore treatments.





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Caption: A typical workflow for an ionophore efficacy trial in cattle.





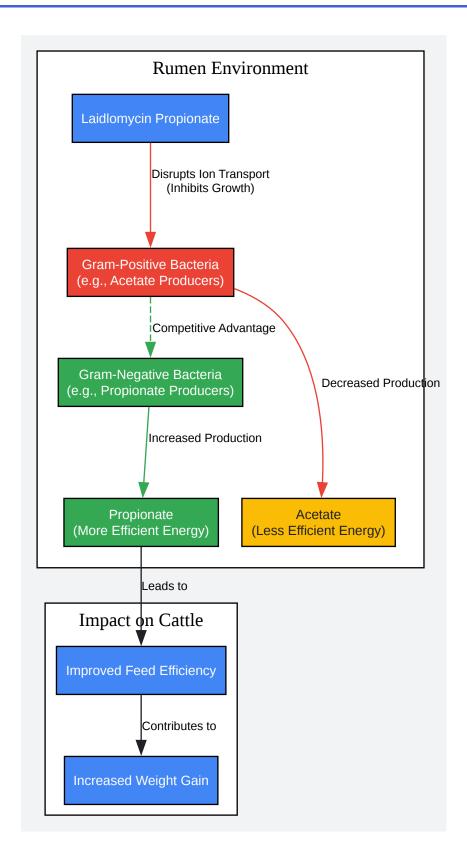
Mechanism of Action: Altering Rumen Fermentation

Laidlomycin propionate, like other ionophores, functions by selectively disrupting the transport of ions across the cell membranes of certain microorganisms in the rumen. This action primarily targets Gram-positive bacteria, which are less efficient in energy metabolism.

The key effects on the rumen microbial ecosystem include:

- Inhibition of Gram-Positive Bacteria: Laidlomycin propionate creates pores in the cell
 membranes of Gram-positive bacteria, leading to an uncontrolled exchange of ions (primarily
 potassium and protons). This disrupts the ion gradients essential for cellular function and
 forces the bacteria to expend significant energy to maintain equilibrium, ultimately inhibiting
 their growth and metabolism.
- Favorable Shift in Microbial Population: The suppression of Gram-positive bacteria allows for the proliferation of more energetically efficient Gram-negative bacteria.
- Increased Propionate Production: Many of the favored Gram-negative bacteria are
 responsible for the production of propionate, a volatile fatty acid (VFA) that is a key energy
 source for cattle. An increased proportion of propionate relative to acetate in the rumen is
 associated with improved feed efficiency.
- Reduced Methane and Ammonia Production: The alteration of the microbial population also leads to a decrease in the production of waste products like methane and ammonia, further conserving energy and protein for the host animal.





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Caption: Mechanism of action of **laidlomycin** in the rumen.



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- To cite this document: BenchChem. [Laidlomycin Propionate in Cattle: A Meta-Analysis of Efficacy Compared to Monensin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674327#meta-analysis-of-laidlomycin-efficacy-in-cattle]

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